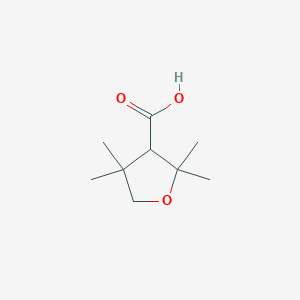
1,3-Difluoro-4-methyl-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-4-methyl-2-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms, a methyl group, and a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methyl-2-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation followed by Clemmensen reduction . The process typically starts with the acylation of benzene to introduce the acyl group, which is then reduced to an alkane .
Another method involves the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-4-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically involves the addition of hydrogen to the compound, reducing double bonds or other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Difluoro-4-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-4-methyl-2-vinylbenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluorobenzene: Lacks the methyl and vinyl groups, making it less reactive in certain reactions.
4-Methyl-2-vinylbenzene: Does not contain fluorine atoms, affecting its chemical properties and reactivity.
1,3-Difluoro-4-methylbenzene:
Uniqueness
1,3-Difluoro-4-methyl-2-vinylbenzene is unique due to the combination of fluorine, methyl, and vinyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H8F2 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-ethenyl-1,3-difluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8F2/c1-3-7-8(10)5-4-6(2)9(7)11/h3-5H,1H2,2H3 |
Clave InChI |
XUGNMAUJRBMBKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


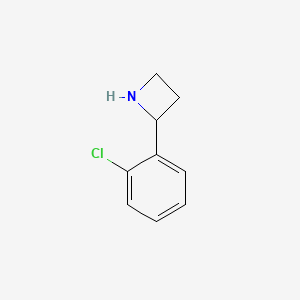
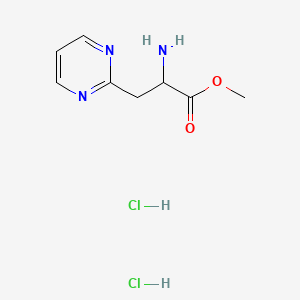
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
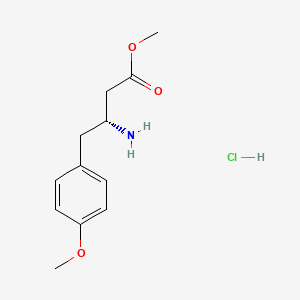
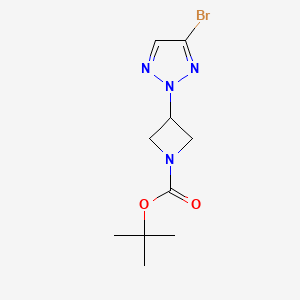
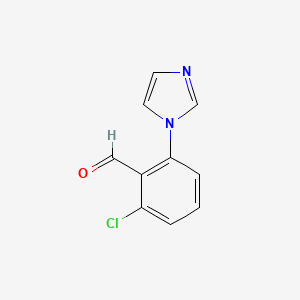
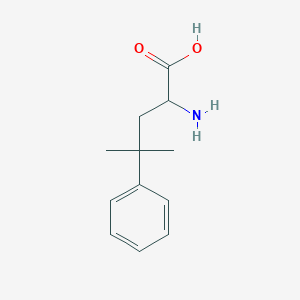
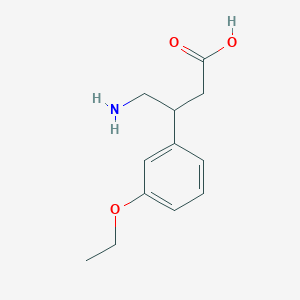

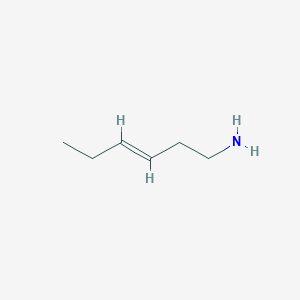

![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)

